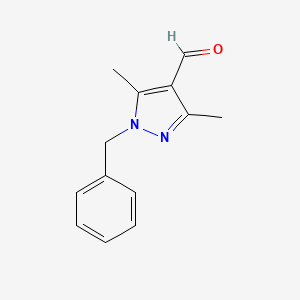

1-苄基-3,5-二甲基-1H-吡唑-4-甲醛

描述

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (BDMP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless solid that is soluble in water and other organic solvents. It has a variety of applications in the field of organic chemistry, including its use as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds.

科学研究应用

荧光性质和传感

1-苄基-3,5-二甲基-1H-吡唑-4-甲醛: 已被用于合成1,3,5-三取代-1H-吡唑,这些化合物表现出显著的荧光性质。这些化合物在不同的溶剂中可以呈现从橙红色到青色的颜色,特别是在连接了吸电子基团时。 这种特性使它们适合用作金属离子荧光探针,对检测银离子 (Ag+) 具有优异的选择性 .

药物应用

该化合物的衍生物在药物应用方面已显示出潜力。例如,吡唑啉衍生物已被用于抗抑郁药、降压药和抗心律失常药物。 它们还在抗菌、抗癌、抗惊厥、抗抑郁和抗炎治疗中表现出活性 .

有机非线性光学材料

合成的1,3,5-三取代-1H-吡唑具有更好的空穴传输特性、热稳定性和抗洗涤性。 这些特性使它们适合用作光致发光材料、有机非线性光学材料和光折变材料,这些材料在激光染料和荧光探针等高科技应用的开发中至关重要 .

纺织工业

在纺织工业中,源自1-苄基-3,5-二甲基-1H-吡唑-4-甲醛的三芳基吡唑啉化合物已被用作荧光增白剂。 它们吸收紫外光并将其重新发射为可见光的能力,通过使织物和纸张产品看起来更亮和更白来增强其外观 .

催化

该化合物已参与使用维生素 B1 作为绿色催化剂合成吡唑。该过程是无金属的,并且无酸或碱,突出了其在环境友好型催化中的作用。 合成的吡唑可用于各种有机反应,证明了该化合物在催化中的多功能性 .

抗结核活性

研究表明,已合成并评估了1-苄基-3,5-二甲基-1H-吡唑-4-甲醛的某些衍生物的抗结核潜力,以针对结核分枝杆菌。 其中一些化合物已显示出有效活性,表明它们在治疗结核病中的潜在用途 .

安全和危害

属性

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZFABYWVRTOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359534 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2644-94-2 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

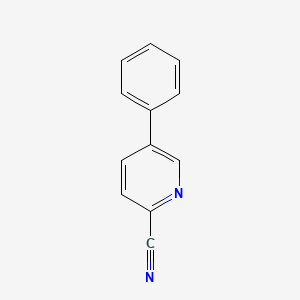

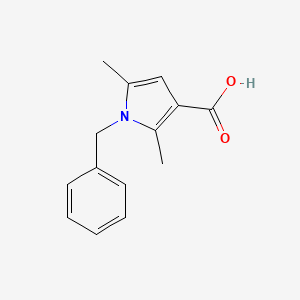

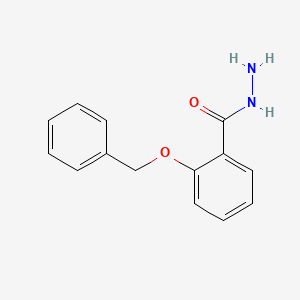

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these pyrazole hybrids interact with their target and what are the downstream effects?

A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that certain pyrazole hybrids, specifically (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one and 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one, bind to the active site of AKT2 []. AKT2, a serine/threonine-specific protein kinase, plays a crucial role in cellular survival and proliferation. By inhibiting AKT2, these compounds may induce apoptosis in cancer cells.

Q2: What is the structural characterization of these compounds?

A: The synthesized pyrazole hybrids were characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one was found to crystallize in a monoclinic crystal system with a C2/c space group []. Detailed spectroscopic data for all synthesized compounds can be found in the research article.

Q3: What is the Structure-Activity Relationship (SAR) observed for these pyrazole hybrids?

A: The research indicates that substitutions at less sterically hindered positions on the pyrazole ring contribute to higher cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 []. Notably, compounds 4b and 5a, featuring specific substitutions, exhibited promising IC50 values of 47.72 μM and 24.25 μM, respectively, against MDA-MB-231 cells []. This suggests that modifications to the core structure can significantly influence their anticancer activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)